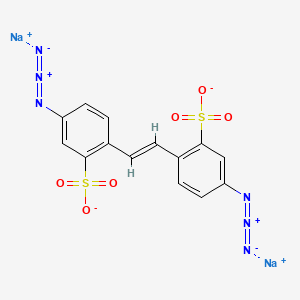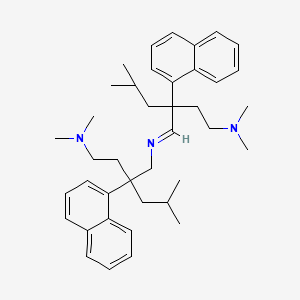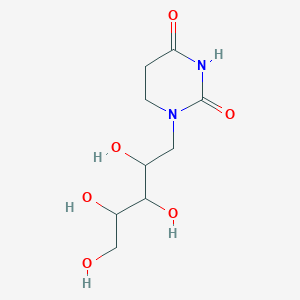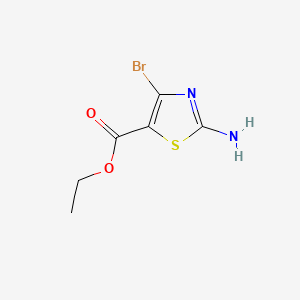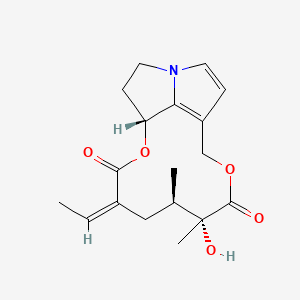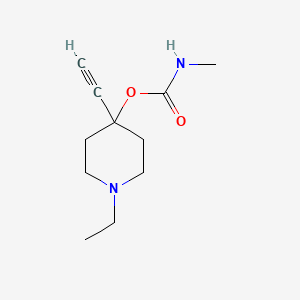![molecular formula C11H18O4 B13829962 (3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol](/img/structure/B13829962.png)
(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol is a complex organic molecule with a unique structure It belongs to the class of cycloocta-1,3-dioxole derivatives and is characterized by its hexahydrocycloocta[d][1,3]dioxole ring system with two hydroxyl groups at positions 4 and 9
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Cycloocta[d][1,3]dioxole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxole ring.
Introduction of Hydroxyl Groups: Hydroxylation reactions are employed to introduce hydroxyl groups at the desired positions. This can be achieved using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield diketones, while reduction with NaBH4 can produce diols.
科学研究应用
(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, facilitating binding and subsequent biological effects. The compound’s unique ring structure also allows it to fit into specific binding sites, modulating the activity of target proteins and pathways.
相似化合物的比较
Similar Compounds
Cycloocta-1,3-dioxole-4,9-diol: Lacks the dimethyl groups at the 2,2-positions.
Hexahydrocycloocta[d][1,3]dioxole: Does not have hydroxyl groups at positions 4 and 9.
Dimethylcycloocta[d][1,3]dioxole: Similar structure but without hydroxyl groups.
Uniqueness
- The presence of both hydroxyl and dimethyl groups in (3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol makes it unique compared to its analogs. This combination of functional groups enhances its reactivity and potential applications in various fields.
属性
分子式 |
C11H18O4 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol |
InChI |
InChI=1S/C11H18O4/c1-11(2)14-9-7(12)5-3-4-6-8(13)10(9)15-11/h3-4,7-10,12-13H,5-6H2,1-2H3/b4-3-/t7-,8-,9-,10-/m0/s1 |
InChI 键 |
GZPXIJJVDWCWLC-LTPMQZMNSA-N |
手性 SMILES |
CC1(O[C@H]2[C@H](C/C=C\C[C@@H]([C@@H]2O1)O)O)C |
规范 SMILES |
CC1(OC2C(CC=CCC(C2O1)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


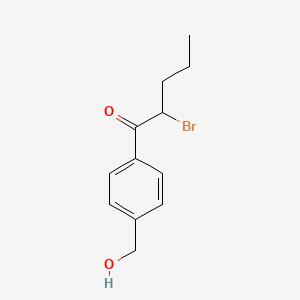
![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)
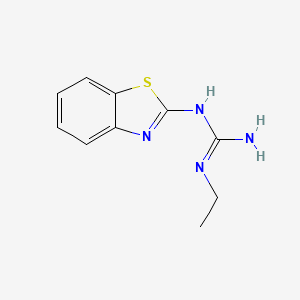
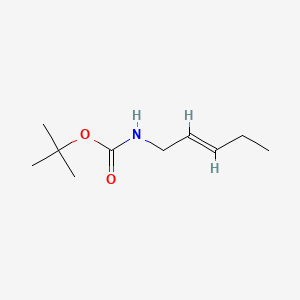
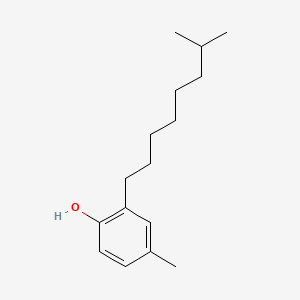
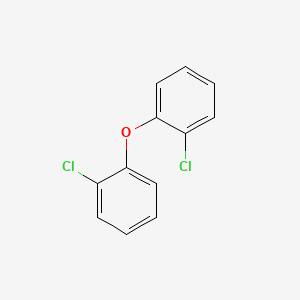
![N-(2-Aminoethyl)-N'-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-YL]ethyl]ethylenediamine](/img/structure/B13829909.png)
![1-[(2R)-Butan-2-yl]-4-fluorobenzene](/img/structure/B13829921.png)
